Superior Antiproliferative Potency Compared to Miltefosine in Colorectal and Lung Cancer Cell Lines
2-Oleoxyphenethyl phosphocholin (Compound 1b) demonstrates significantly superior antiproliferative activity compared to the clinically approved ATL miltefosine across a panel of cancer cell lines [1]. In HCT116 colorectal cancer cells, the IC50 of Compound 1b was 18.79 ± 2.35 µM, while miltefosine was markedly less potent at 72.83 ± 5.29 µM [1]. Similarly, in A549 lung cancer cells, Compound 1b's IC50 was 35.53 ± 2.61 µM, in stark contrast to miltefosine's IC50 of >100 µM [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | HCT116: 18.79 ± 2.35 µM; A549: 35.53 ± 2.61 µM; HT29: 21.10 ± 3.74 µM |
| Comparator Or Baseline | Miltefosine: HCT116: 72.83 ± 5.29 µM; A549: >100 µM; HT29: 69.29 ± 6.38 µM |
| Quantified Difference | Compound 1b is 3.9-fold (HCT116) and >2.8-fold (A549) more potent than miltefosine. |
| Conditions | Cancer cell lines (HCT116, A549, HT29); MTT assay; 48-hour incubation; Results are mean ± SD of three independent experiments [1]. |
Why This Matters
For researchers studying colorectal or lung cancers, this compound offers a more potent tool than a widely used clinical standard, enabling the study of p38 MAPK inhibition at lower, potentially more specific concentrations.
- [1] Hassan AHE, Oh YI, Lee CH, Kim YJ, Cho SB, Alam MM, et al. Design, synthesis, and study of novel phenethyl-based antitumor phospholipids downregulating p38 mitogen-activated protein kinase. J Enzyme Inhib Med Chem. 2023 Dec;38(1):2217695. View Source
